molecular formula C8H8N4 B13676080 2-Hydrazinyl-1,8-naphthyridine

2-Hydrazinyl-1,8-naphthyridine

Cat. No.: B13676080
M. Wt: 160.18 g/mol
InChI Key: NFWVWMMKMUZPSJ-UHFFFAOYSA-N
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Description

2-Hydrazinyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-1,8-naphthyridine typically involves the reaction of 1,8-naphthyridine derivatives with hydrazine hydrate. One common method includes the reaction of 7-methyl-1-(morpholin-4-yl)-3-sulfanylidene-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile with hydrazine hydrate to yield the desired hydrazinyl derivative . Another approach involves the use of 2-aminonicotinaldehydes and terminal alkynes in the presence of a copper catalyst, followed by Friedländer condensation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-1,8-naphthyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and hydrazine derivatives .

Scientific Research Applications

2-Hydrazinyl-1,8-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-1,8-naphthyridine involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-1,8-naphthyridine is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

1,8-naphthyridin-2-ylhydrazine

InChI

InChI=1S/C8H8N4/c9-12-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,9H2,(H,10,11,12)

InChI Key

NFWVWMMKMUZPSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)NN

Origin of Product

United States

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